molecular formula C14H18O3 B8230720 Ethyl (E)-5-(benzyloxy)pent-2-enoate

Ethyl (E)-5-(benzyloxy)pent-2-enoate

Cat. No.: B8230720
M. Wt: 234.29 g/mol
InChI Key: GAKXEKFRIKZZSB-UXBLZVDNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (E)-5-(benzyloxy)pent-2-enoate is a useful research compound. Its molecular formula is C14H18O3 and its molecular weight is 234.29 g/mol. The purity is usually 95%.
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Scientific Research Applications

Stereoselective Synthesis

A significant application of Ethyl (E)-5-(benzyloxy)pent-2-enoate is in the stereoselective synthesis of various compounds. Zhai et al. (2013) demonstrated its use in the synthesis of ethyl (Z)-2-(2-substituted-thiazol-4-yl)pent-2-enoates. This process involves quaternary carbon stereocontrolled cis-configuration formation, effectively blocking potential E/Z isomerization. Their method is practical for synthesizing side-chain materials of commercially important compounds like cefcapene pivoxil (Zhai et al., 2013).

Preparation of Chromogenic Amino Acids

Another application is in the preparation of chromogenic amino acids for selective assays. Badalassi et al. (2002) utilized ethyl (E)-4-benzyloxy pent-2-enoate for synthesizing specific oligopeptides, which serve as chromogenic protease substrates in HIV-protease assays (Badalassi et al., 2002).

Anti-Juvenile Hormone Agents

This compound also finds application in developing anti-juvenile hormone agents. Kuwano et al. (2008) synthesized derivatives of this compound, which showed promising results in inducing precocious metamorphosis in silkworms, indicating their potential as juvenile hormone antagonists (Kuwano et al., 2008).

Properties

IUPAC Name

ethyl (E)-5-phenylmethoxypent-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c1-2-17-14(15)10-6-7-11-16-12-13-8-4-3-5-9-13/h3-6,8-10H,2,7,11-12H2,1H3/b10-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAKXEKFRIKZZSB-UXBLZVDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CCCOCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/CCOCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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